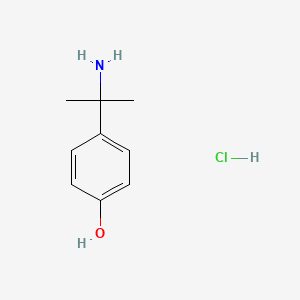
4-(2-Aminopropan-2-yl)phenol hydrochloride
Descripción general
Descripción
“4-(2-Aminopropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 187.67 .
Aplicaciones Científicas De Investigación
Uterine Relaxant Activity
A study by Viswanathan and Chaudhari (2006) synthesized novel compounds including 4-(2-Aminopropan-2-yl)phenol hydrochloride derivatives, which exhibited potent uterine relaxant activity in vitro and in vivo, delaying the onset of labor in pregnant rats. These compounds also showed higher cAMP releasing potential than isoxsuprine hydrochloride, with insignificant cardiac stimulant potential (Viswanathan & Chaudhari, 2006).
Analgesic and Antimicrobial Activities
Sahu et al. (2009) reported on substituted aryl-N-chalconyl aminophenols synthesized from this compound, which demonstrated significant analgesic and antimicrobial activities. This included higher antibacterial and antifungal activity compared to reference standards like ciprofloxacin and clotrimazole (Sahu et al., 2009).
Electroactive Phenol Based Polymer Synthesis
Kaya and Aydın (2012) synthesized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol from this compound, producing electrochemically polymerized monomers. These compounds have potential applications in the field of conductive polymers (Kaya & Aydın, 2012).
Corrosion Inhibition
Tebbji et al. (2005) explored the use of compounds derived from this compound as efficient corrosion inhibitors for steel in hydrochloric acid solutions. These compounds showed about 95% inhibition efficiency, acting as mixed-type inhibitors (Tebbji et al., 2005).
Uranyl Ion Coordination
Sopo, Goljahanpoor, and Sillanpää (2007) described the synthesis of aminoalkylbis(phenolate) ligands, derived from this compound, for uranyl complex formation. These complexes could have potential applications in nuclear waste management and uranyl ion extraction studies (Sopo et al., 2007).
Biochemical Studies and Membrane Stabilization
Malakyan et al. (2010) studied the antioxidant and membrane stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, related to this compound. They found that these compounds displayed anti-hemolytic effects in erythrocyte oxidative stress models, suggesting membrane stabilizing potential due to interaction with cell membrane components (Malakyan et al., 2010).
Radical-Induced Oxidation Protection
Tang and Liu (2008) explored the quantitative structure–activity relationship of hydroxyl‐substituent Schiff bases, derived from this compound, in protecting human erythrocytes against radical-induced hemolysis. This research provides insights into potential therapeutic applications for radical-related diseases (Tang & Liu, 2008).
Novel Fluorescence Probes Development
Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of this compound. These probes can detect highly reactive oxygen species and differentiate between various reactive species, offering potential applications in biological and chemical research (Setsukinai et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(2-aminopropan-2-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXGJEMYWBAGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1993232-89-5 | |
| Record name | 4-(2-aminopropan-2-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)
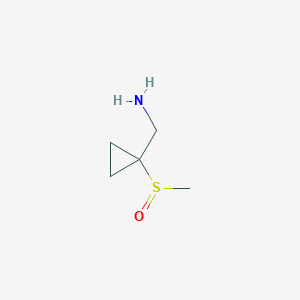
![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)





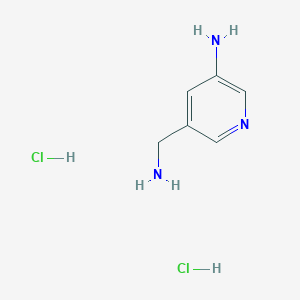
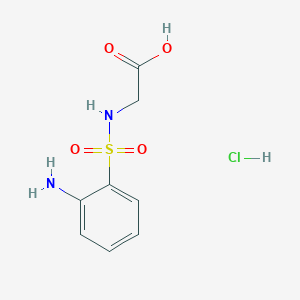
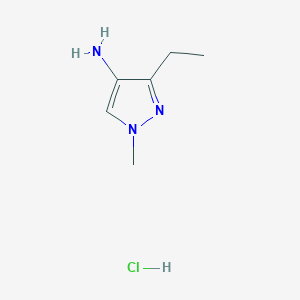

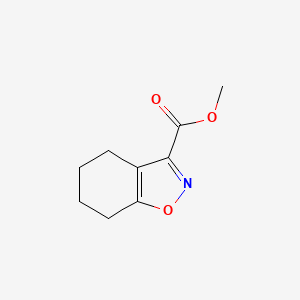
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)
